N,N-dimethyl-4-(2-phenylethoxy)benzamide
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Overview
Description
N,N-dimethyl-4-(2-phenylethoxy)benzamide: is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol It is characterized by the presence of a benzamide core substituted with a dimethylamino group and a phenylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(2-phenylethoxy)benzamide typically involves the following steps:
Formation of the phenylethoxy intermediate: This step involves the reaction of phenol with an appropriate alkylating agent to form 2-phenylethoxy.
Amidation reaction: The phenylethoxy intermediate is then reacted with N,N-dimethylbenzamide under suitable conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-4-(2-phenylethoxy)benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, potentially forming amine or alcohol derivatives.
Substitution: This reaction involves the replacement of one functional group with another, potentially forming halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols).
Major Products Formed:
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N,N-dimethyl-4-(2-phenylethoxy)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-cancer properties.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2-phenylethoxy)benzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to specific receptors: This can modulate the activity of enzymes or signaling pathways.
Inhibiting or activating enzymes: This can alter metabolic processes or cellular functions.
Interacting with cellular membranes: This can affect membrane fluidity and permeability.
Comparison with Similar Compounds
N,N-dimethylbenzamide: Lacks the phenylethoxy group, resulting in different chemical and biological properties.
N,N-dimethyl-4-methoxybenzamide: Contains a methoxy group instead of a phenylethoxy group, leading to variations in reactivity and applications.
Uniqueness: N,N-dimethyl-4-(2-phenylethoxy)benzamide is unique due to the presence of both the dimethylamino and phenylethoxy groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-4-(2-phenylethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18(2)17(19)15-8-10-16(11-9-15)20-13-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTMZACZLFCBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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